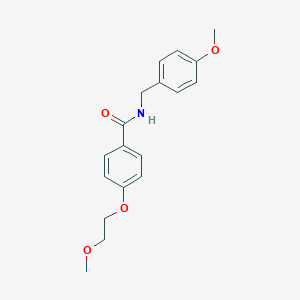![molecular formula C15H16N2O2S B268963 N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268963.png)
N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as PTX-200, is a small molecule inhibitor that has gained significant attention in the field of cancer research. PTX-200 has been shown to inhibit the growth of cancer cells by targeting the protein known as CK2, which plays a crucial role in cell proliferation and survival. In
Mecanismo De Acción
PTX-200 inhibits the activity of CK2, which is a protein kinase that plays a crucial role in cell proliferation and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy. PTX-200 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
PTX-200 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins that are involved in cell proliferation and survival, including Akt, STAT3, and NF-κB. PTX-200 also inhibits the expression of several genes that are involved in cell proliferation and survival, including c-Myc and survivin. In addition, PTX-200 has been shown to induce the expression of several genes that are involved in apoptosis, including Bax and caspase-3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTX-200 is its specificity for CK2. Unlike other protein kinase inhibitors, PTX-200 does not inhibit the activity of other protein kinases, which reduces the likelihood of off-target effects. However, one of the limitations of PTX-200 is its low solubility in water, which can make it difficult to use in some experiments. In addition, PTX-200 can be toxic to normal cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on PTX-200. One direction is to explore the combination of PTX-200 with other anticancer agents, such as chemotherapy or radiation therapy. Another direction is to investigate the use of PTX-200 in the treatment of other diseases, such as autoimmune diseases or inflammatory diseases. Finally, further research is needed to optimize the synthesis method of PTX-200 and to develop more potent and selective inhibitors of CK2.
In conclusion, PTX-200 is a promising small molecule inhibitor that has shown significant anticancer properties. Its specificity for CK2 and its ability to induce apoptosis in cancer cells make it an attractive candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of PTX-200 and to optimize its use in cancer treatment.
Métodos De Síntesis
The synthesis of PTX-200 is a multistep process that involves several chemical reactions. The first step involves the preparation of 4-(propylamino)benzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thiophenecarboxamide to give PTX-200. The final product is purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
PTX-200 has been extensively studied for its anticancer properties. Several studies have shown that PTX-200 inhibits the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. PTX-200 has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
Propiedades
Nombre del producto |
N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C15H16N2O2S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-[4-(propylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-2-9-16-14(18)11-5-7-12(8-6-11)17-15(19)13-4-3-10-20-13/h3-8,10H,2,9H2,1H3,(H,16,18)(H,17,19) |
Clave InChI |
MLPALNAIHVPENY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
SMILES canónico |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B268889.png)
![3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268890.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B268891.png)
![N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268893.png)
![3-[(3-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B268894.png)
![2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B268895.png)
![N-[3-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B268899.png)
![2-(2-tert-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268900.png)

![N-[3-(acetylamino)phenyl]-2-(2-bromo-4-chlorophenoxy)acetamide](/img/structure/B268902.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B268904.png)
![3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268905.png)
![2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268908.png)
![2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B268910.png)